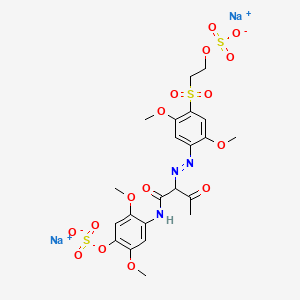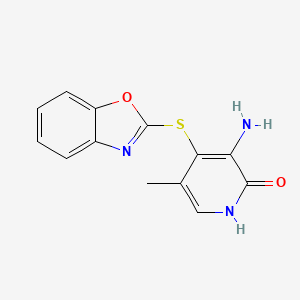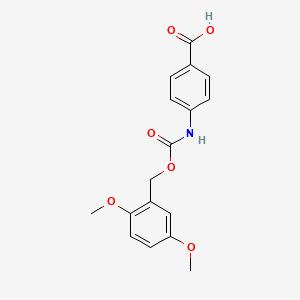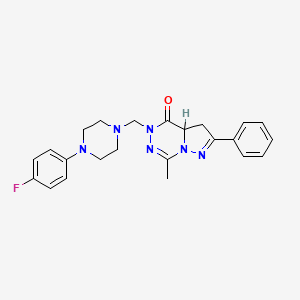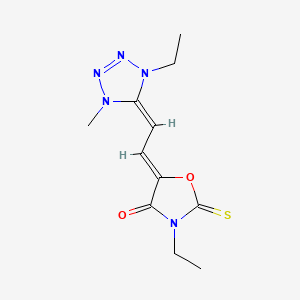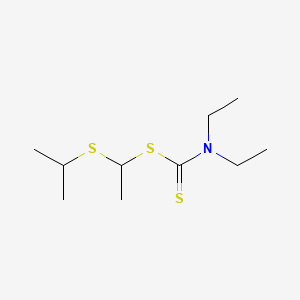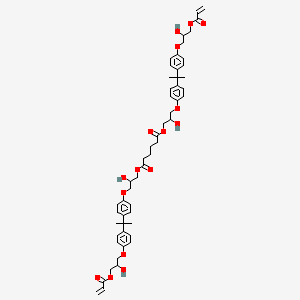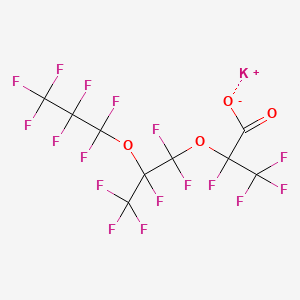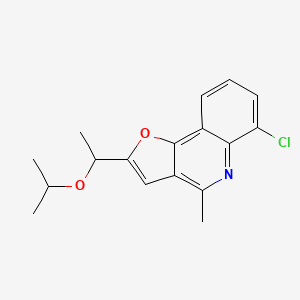
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a heterocyclic compound that belongs to the furoquinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core with a chloro, methyl, and methylethoxy substituent. Furoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline typically involves the Rap–Stoermer reaction. This method allows for the construction of both linear and angular furoquinolines. For instance, the synthesis can start with 3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one and α-halocarbonyl compounds such as chloroacetophenone, ethyl chloroacetate, and chloroacetamide . The reaction conditions often involve the use of conventional heating or microwave-assisted methods to enhance yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave irradiation and solvent-free conditions can be advantageous for large-scale production due to their eco-friendly and cost-effective nature .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Furoquinolines: Other furoquinolines, such as 5-methylfuro(3,2-c)quinoline, share a similar core structure but differ in their substituents and biological activities.
Quinolines: Compounds like 4-hydroxy-2-quinoline also exhibit similar chemical properties and are used in various applications.
Uniqueness
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloro and methylethoxy groups may enhance its reactivity and potential therapeutic effects compared to other furoquinolines and quinolines.
Properties
CAS No. |
88654-65-3 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
6-chloro-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H18ClNO2/c1-9(2)20-11(4)15-8-13-10(3)19-16-12(17(13)21-15)6-5-7-14(16)18/h5-9,11H,1-4H3 |
InChI Key |
KZYKFLWQIAXUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C3C=CC=C(C3=N1)Cl)C(C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


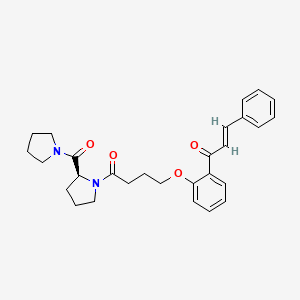
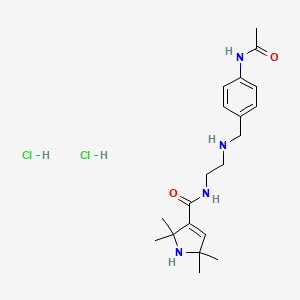
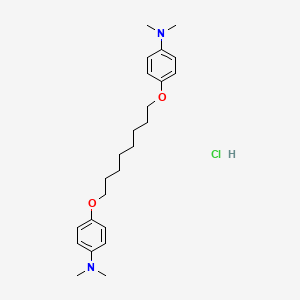
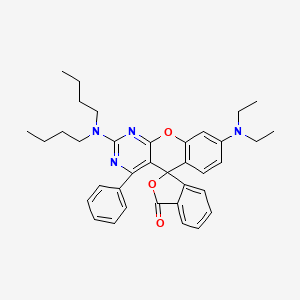

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
